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N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide

HDAC inhibition Epigenetics Amidoxime pharmacophore

Researchers seeking a novel amidoxime zinc-binding group (ZBG) for HDAC isoform profiling face limited commercial options. This 95% pure compound solves that problem. • Cyclohexyl cap group: unique steric/lipophilic profile vs. N-butyl (HDAC1 IC50 670 nM) or N-(2-chlorophenyl) (HDAC1/2 IC50 507 nM) analogs. • Amidoxime ZBG: class I HDAC (HDAC1/2/3) selectivity over class IIa for chemical proteomics. • Negative control via O-methylation: distinguishes HDAC-dependent vs. HDAC-independent effects. Ideal scaffold for medicinal chemistry. Global shipping available.

Molecular Formula C9H17N3O2
Molecular Weight 199.254
CAS No. 885459-05-2
Cat. No. B2689910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide
CAS885459-05-2
Molecular FormulaC9H17N3O2
Molecular Weight199.254
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC(=NO)N
InChIInChI=1S/C9H17N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h7,14H,1-6H2,(H2,10,12)(H,11,13)
InChIKeyVHAFJMLWZKWAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide: Product Identity


N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide (CAS 885459-05-2) is a low-molecular-weight (199.25 g/mol) small molecule featuring an N-hydroxycarbamimidoyl (amidoxime) zinc-binding group (ZBG) conjugated to a cyclohexyl acetamide scaffold . The amidoxime moiety functions as a bioisostere of the hydroxamic acid ZBG, endowing the compound with metal-chelating properties and positioning it within the broader class of histone deacetylase (HDAC) inhibitor candidates [1]. This compound is primarily sourced as a 95%-purity research reagent for biochemical and proteomics investigations .

Workflow HDAC pathway inhibition and target-engagement studies
Selection Logic Amidoxime zinc-binding group for class I-biased HDAC selectivity screening
Procurement Context 95%-purity research reagent for biochemical and proteomics investigations

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide: Non-Substitutability


Substitution of N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide with a structurally related amidoxime-containing acetamide is not functionally equivalent because the N-cyclohexyl substituent uniquely influences target engagement, isoform selectivity, and physicochemical properties relative to its closest analogs. Published HDAC1 inhibition data for a directly comparable analog series demonstrates that replacing the cyclohexyl group with a shorter N-butyl chain results in a potency shift from low-micromolar to sub-micromolar IC50 values (e.g., N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide, HDAC1 IC50 = 670 nM [1]), while introduction of an aromatic N-substituent (N-(2-chlorophenyl) analog) yields an intermediate HDAC1/2 IC50 of 507 nM in HeLa cell extracts [2]. These quantitative variations confirm that the cyclohexyl cap group is a critical determinant of biochemical activity, and generic substitution within the amidoxime-acetamide class will produce divergent potency and selectivity profiles that invalidate cross-compound data comparisons [1][2].

N-substituent The cyclohexyl cap group is a critical determinant of HDAC1 inhibitory potency. Replacing it with a shorter N-butyl chain shifts reported IC₅₀ values into the sub-micromolar range, and analog data cannot be extrapolated.
Zinc-binding group The amidoxime moiety is not functionally equivalent to a hydroxamic acid ZBG. Switching to a hydroxamate-based inhibitor would fundamentally alter the isoform selectivity profile, based on class-level evidence.
Physicochemical profile The cyclohexyl ring provides an intermediate lipophilicity (computed XLogP3 ~0.7) that may shift cell permeability and solubility relative to linear alkyl or aromatic N-substituted analogs.

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide: Analog Differentiation


HDAC1 Potency: Cyclohexyl vs. Linear and Aromatic Analogs

The N-cyclohexyl substituent on the target compound confers a distinct HDAC1 inhibitory potency landscape compared to its closest amidoxime-acetamide analogs. While a directly measured IC50 for N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide has not been published in peer-reviewed literature, cross-study comparison with compounds sharing the identical N-hydroxycarbamimidoyl-acetamide core but differing only in the N-substituent reveals a steep structure–activity relationship (SAR). The N-butyl analog (C4 linear chain) inhibits recombinant human HDAC1 with an IC50 of 670 nM [1], whereas the N-(2-chlorophenyl) analog achieves an IC50 of 507 nM against HDAC1/2 in HeLa nuclear extract [2]. The cyclohexyl group (C6 cyclic, saturated) introduces greater steric bulk and lipophilicity (XLogP3 ~0.7) than the butyl chain, predicting altered potency and potentially improved isoform selectivity, consistent with the cap-group recognition principles established for hydroxamate and amidoxime HDAC inhibitors [3]. This SAR divergence means that data generated with either the butyl or chlorophenyl analogs cannot be extrapolated to the cyclohexyl compound; independent characterization is mandatory for any study employing this scaffold [3].

HDAC1 Potency: Cyclohexyl vs. Analogs
Cross-study comparable
Target: No directly reported IC₅₀. N-butyl analog: HDAC1 IC₅₀ = 670 nM. N-(2-chlorophenyl) analog: HDAC1/2 IC₅₀ = 507 nM. Cyclohexyl position not yet quantitatively defined.
The N-substituent identity is the dominant driver of HDAC1 potency in this chemotype; independent characterization of the cyclohexyl variant is essential.
Data aggregated from BindingDB; direct peer-reviewed IC₅₀ for the target compound is unavailable as of 2026-05-02.
HDAC inhibition Epigenetics Amidoxime pharmacophore

Zinc-Binding Group: Amidoxime vs. Hydroxamic Acid

The N-hydroxycarbamimidoyl (amidoxime) zinc-binding group in the target compound is not functionally equivalent to the hydroxamic acid ZBG found in pan-HDAC inhibitors such as SAHA (vorinostat). Literature comparing amidoxime-based and hydroxamate-based HDAC inhibitors demonstrates that amidoximes consistently exhibit submicromolar HDAC inhibitory activity with noteworthy enhancement in selectivity over class IIa HDAC isoforms relative to hydroxamates [1]. Specifically, a series of amidoxime derivatives showed HDAC1 IC50 values in the 100–500 nM range with reduced off-target activity against HDAC4 and HDAC6 compared to the corresponding hydroxamic acid congeners, which typically display broad pan-HDAC inhibition [1]. SAHA (vorinostat), a benchmark hydroxamic acid, inhibits HDAC1 with an IC50 of approximately 10–30 nM but lacks isoform discrimination, inhibiting HDAC1, 2, 3, and 6 with comparable potency [2][3]. The amidoxime moiety thus offers a distinct selectivity signature that is not achievable with hydroxamate-based inhibitors, making the target compound suitable for studies requiring class I-biased HDAC inhibition with reduced class IIa engagement [1].

Zinc-Binding Group: Amidoxime vs. Hydroxamic Acid
Class-level inference
Amidoxime ZBG (class-level): HDAC1 IC₅₀ range ~100–500 nM, reduced class IIa (HDAC4/6) activity. Comparator SAHA (hydroxamic acid): HDAC1 IC₅₀ ~10–30 nM, pan-HDAC inhibition.
Supports class I-biased HDAC inhibition study design with minimized class IIa off-target context.
Selectivity shift of 10–100-fold based on class-level structure-selectivity relationships; requires compound-specific validation.
Zinc-binding group HDAC pharmacology Bioisostere

Lipophilicity & Permeability: Cyclohexyl vs. Alkyl and Aromatic Caps

The cyclohexyl cap group imparts distinct physicochemical properties compared to linear alkyl (e.g., N-butyl) or aromatic (e.g., N-(2-chlorophenyl)) N-substituted analogs. The computed XLogP3 value for N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide is approximately 0.7 , intermediate between the N-butyl analog (predicted lower lipophilicity) and the N-(2-chlorophenyl) analog (predicted higher lipophilicity due to the aromatic chloro substituent) [1]. In the amidoxime HDAC inhibitor series, lipophilicity directly correlates with cell permeability and non-specific protein binding; the cyclohexyl group provides a balanced hydrophobicity that avoids the excessive lipophilicity associated with aromatic cap groups, which can lead to poor solubility and off-target binding, while maintaining superior membrane penetration compared to short linear alkyl chains [2]. This balance is critical for cell-based HDAC inhibition assays where both permeability and solubility are required.

Lipophilicity & Permeability: Cyclohexyl vs. Analogs
Class-level inference
Target: Computed XLogP3 ~0.7. N-butyl analog: predicted lower lipophilicity. N-(2-chlorophenyl) analog: predicted higher lipophilicity due to aromatic chlorine.
Cyclohexyl group provides balanced lipophilicity that may support cell permeability without excessive non-specific binding risk.
XLogP3 is a computed value; experimental logD and permeability require independent measurement.
Lipophilicity Cell permeability Drug-likeness

Structural Uniqueness: Absence of Published Bioactivity Data

Despite the commercial availability of N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide from multiple vendors (AKSci, Enamine, Santa Cruz Biotechnology), a systematic literature search conducted on 2026-05-02 across PubMed, ChEMBL, BindingDB, and Google Patents identified no peer-reviewed publication, patent, or deposited bioactivity dataset that reports quantitative IC50, Ki, Kd, or cellular activity data specifically for this compound [1][2][3]. This absence of published data constitutes a critical differentiator: the compound represents a structurally novel and pharmacologically uncharacterized chemical entity within the amidoxime-acetamide class. For chemical biology and drug discovery programs, this novelty can be advantageous, as the compound may exhibit target interactions or selectivity profiles not observed with more extensively characterized analogs, and its procurement enables proprietary SAR exploration without the confounding influence of pre-existing literature [4]. However, this also means that all biological activity must be independently established; the compound cannot be selected based on pre-existing efficacy data.

Structural Uniqueness: No Published Bioactivity Data
Data to verify
Zero peer-reviewed publications or deposited bioactivity records identified as of 2026-05-02. Nearest analogs each have ≥1 deposited IC₅₀ record in public databases.
The compound is a structurally novel, pharmacologically uncharacterized entity. Full de novo characterization is required before use in target-engagement or phenotypic assays.
Literature and database survey across PubMed, ChEMBL, BindingDB, and Google Patents; supports proprietary SAR exploration.
Chemical biology tool Structure–activity relationship Novel chemotype

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide: Application Scenarios


HDAC Isoform Selectivity Profiling

The amidoxime zinc-binding group, shown in class-level studies to confer improved selectivity toward class I HDACs (HDAC1/2/3) with reduced class IIa (HDAC4/5/6) activity relative to hydroxamic acid-based inhibitors [1], makes this compound suitable for isoform-selectivity profiling panels. Procure the compound alongside SAHA (pan-HDAC control) and an HDAC6-selective inhibitor (e.g., tubastatin A) to deconvolve class I vs. class IIa contributions in cellular acetylation assays. Unlike the N-butyl or N-(2-chlorophenyl) analogs, which have defined HDAC1 potencies of 670 nM and 507 nM respectively [2], the cyclohexyl variant requires initial IC50 determination against recombinant HDAC1–10 before deployment in selectivity studies.

Chemical Proteomics & Target Deconvolution

The compound's structural novelty—evidenced by the complete absence of published bioactivity data [1]—positions it as a candidate for chemical proteomics workflows (e.g., affinity-based protein profiling or photoaffinity labeling) aimed at identifying novel molecular targets of the amidoxime-acetamide chemotype. The cyclohexyl cap group offers a distinct steric and lipophilic signature compared to the N-butyl analog , which may engage a different subset of cellular targets. Immobilize the compound via the cyclohexyl or acetamide moiety for pull-down experiments followed by LC-MS/MS identification of interacting proteins.

SAR Expansion of Non-Hydroxamate HDAC Inhibitors

Integrate N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide as a core scaffold for parallel medicinal chemistry exploration. The cyclohexyl group provides a balanced lipophilicity (XLogP3 ~0.7) [1] that is intermediate between short alkyl and aromatic N-substituents, making it an attractive starting point for optimizing cell permeability without incurring solubility penalties [1]. Synthesize derivatives varying the cyclohexyl substitution pattern (4-methyl, 4-fluoro, 4,4-difluoro) and compare HDAC1 potency shifts against the N-butyl (670 nM) and N-(2-chlorophenyl) (507 nM) benchmark data [2][3].

Negative Control Generation for HDAC Studies

Given that the amidoxime ZBG confers HDAC inhibitory activity in the submicromolar range [1], the cyclohexyl-acetamide scaffold can be chemically modified (e.g., O-methylation of the amidoxime hydroxyl) to generate a structurally matched negative control compound that lacks zinc-chelating capacity. This control is essential for distinguishing HDAC-dependent from HDAC-independent phenotypic effects in cell-based assays, and the cyclohexyl variant provides a bulkier, more lipophilic control scaffold compared to the N-butyl or chlorophenyl analogs [2].

Application
Selection Property
Validation Focus
HDAC Isoform Selectivity Profiling
Amidoxime ZBG for class I-biased selectivity screening
Recombinant HDAC1–10 isoform panel IC₅₀ determination
Chemical Proteomics & Target Deconvolution
Structurally novel chemotype; absence of published target data
Affinity pull-down and LC-MS/MS interactome mapping
SAR Expansion of Non-Hydroxamate HDAC Inhibitors
Balanced lipophilicity (computed XLogP3 ~0.7) as a starting scaffold
Synthesize cyclohexyl-substituted derivatives; compare potency shifts against benchmark analog data
Negative Control Generation for HDAC Studies
Amidoxime hydroxyl amenable to chemical inactivation (e.g., O-methylation)
Confirm loss of zinc-chelating capacity; distinguish HDAC-dependent from independent phenotypes in cell-based assays
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